

# Application Notes and Protocols: Assessing Blood-Brain Barrier Permeability with ApoE 141-150

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## Compound of Interest

Compound Name: *PSA1 141-150 acetate*

Cat. No.: *B15496035*

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## Introduction

The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. The apolipoprotein E (ApoE) peptide fragment 141-150 has emerged as a promising ligand for enhancing drug delivery across the BBB. This peptide sequence is recognized by the low-density lipoprotein receptor (LDLR) family, which is expressed on brain endothelial cells, mediating the transport of molecules into the brain via receptor-mediated transcytosis.<sup>[1][2][3]</sup> These application notes provide detailed protocols for assessing the BBB permeability of therapeutics functionalized with the ApoE 141-150 peptide, utilizing both in vitro and in vivo models.

## Mechanism of Action: ApoE 141-150 Mediated Transcytosis

The transport of ApoE 141-150-functionalized molecules across the BBB is primarily initiated by the binding of the ApoE peptide to the Low-Density Lipoprotein Receptor (LDLR) and LRP1 expressed on the luminal surface of brain capillary endothelial cells.<sup>[1]</sup> This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ligand-receptor complex, forming an endocytic vesicle. This vesicle is then transported across the endothelial cell cytoplasm. In contrast to pathways that lead to lysosomal degradation, this

transcytotic pathway allows for the release of the cargo on the abluminal side, into the brain parenchyma.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for ApoE 141-150 mediated transcytosis and a general experimental workflow for assessing BBB permeability.



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## References

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